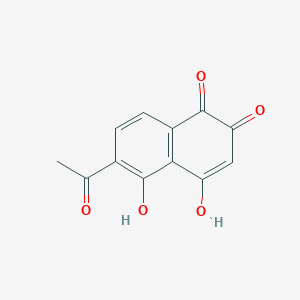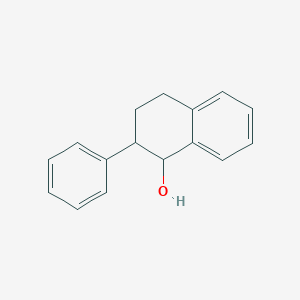![molecular formula C18H24O8P2 B083766 [4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate CAS No. 14188-82-0](/img/structure/B83766.png)
[4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate, also known as PPDP, is a chemical compound that has gained significant attention in scientific research. PPDP is a synthetic phospholipid that mimics the structure of natural phospholipids found in cell membranes. It has been used in various applications, including drug delivery, gene therapy, and as a tool for studying the structure and function of cell membranes.
Mecanismo De Acción
[4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate functions by integrating into cell membranes and altering their properties. It has been shown to increase membrane fluidity and permeability, as well as affect the activity of membrane-bound enzymes. [4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate has also been shown to interact with membrane proteins, affecting their function.
Efectos Bioquímicos Y Fisiológicos
[4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate has been shown to have various biochemical and physiological effects. It has been shown to increase the uptake of drugs into cells, as well as enhance the efficacy of gene therapy. [4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate has also been shown to have anti-inflammatory effects and to promote wound healing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate has several advantages for use in lab experiments. It has high biocompatibility and low toxicity, making it an attractive option for studying cell membranes and for use in drug delivery and gene therapy. However, [4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate can be difficult to synthesize and purify, and its effects on cell membranes can be complex and difficult to interpret.
Direcciones Futuras
There are several future directions for research involving [4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate. One area of interest is the development of new methods for synthesizing and purifying [4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate. Another area of interest is the use of [4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate for targeted drug delivery and gene therapy, particularly in the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the effects of [4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate on cell membranes and to develop new applications for this compound.
Métodos De Síntesis
[4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate can be synthesized through a two-step process involving the reaction of 4-bromophenylhexan-3-ol with triethylamine and phosphorus oxychloride, followed by the reaction with sodium phosphate monobasic. The resulting compound is then purified using column chromatography.
Aplicaciones Científicas De Investigación
[4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate has been used in various scientific research applications due to its ability to mimic the structure of natural phospholipids found in cell membranes. It has been used as a tool for studying the structure and function of cell membranes, as well as for drug delivery and gene therapy. [4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate has been shown to have high biocompatibility and low toxicity, making it an attractive option for these applications.
Propiedades
Número CAS |
14188-82-0 |
|---|---|
Nombre del producto |
[4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate |
Fórmula molecular |
C18H24O8P2 |
Peso molecular |
430.3 g/mol |
Nombre IUPAC |
[4-[4-(4-phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C18H24O8P2/c1-3-17(13-5-9-15(10-6-13)25-27(19,20)21)18(4-2)14-7-11-16(12-8-14)26-28(22,23)24/h5-12,17-18H,3-4H2,1-2H3,(H2,19,20,21)(H2,22,23,24) |
Clave InChI |
JBDIWCWZUDNWTL-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=C(C=C1)OP(=O)(O)O)C(CC)C2=CC=C(C=C2)OP(=O)(O)O |
SMILES canónico |
CCC(C1=CC=C(C=C1)OP(=O)(O)O)C(CC)C2=CC=C(C=C2)OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



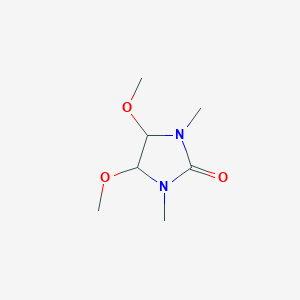
![4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide](/img/structure/B83685.png)
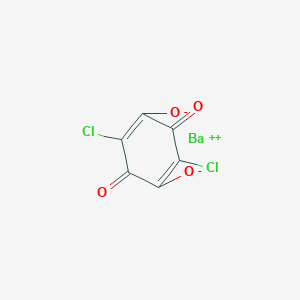

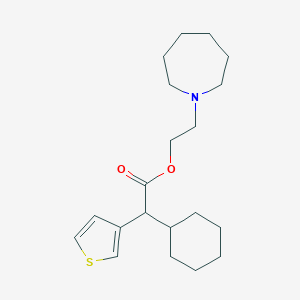
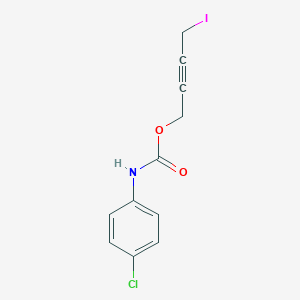
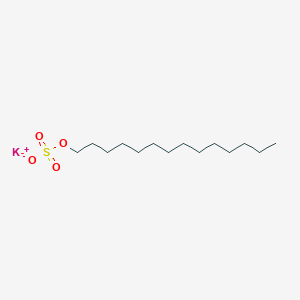
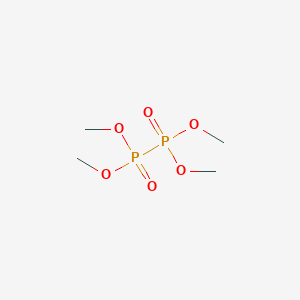
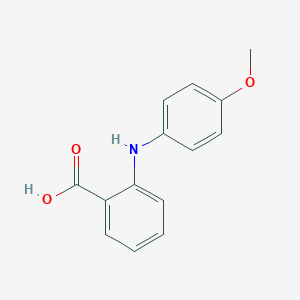
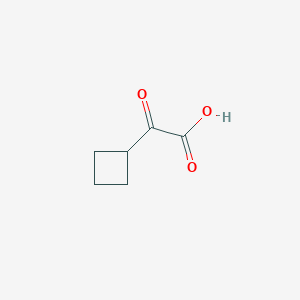
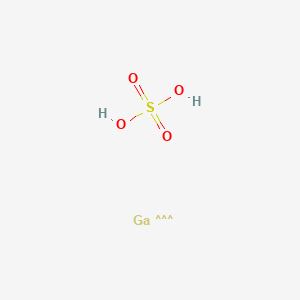
![Benzene, 1-methyl-4-[(1-methylethyl)thio]-](/img/structure/B83705.png)
